6-Acetamido-3-oxohexanoic acid
Description
6-Acetamido-3-oxohexanoic acid (CAS: 59403-50-8) is a hexanoic acid derivative with the molecular formula C₈H₁₃NO₄ and a molar mass of 187.19 g/mol . Structurally, it features:
- An acetamido group (-NHCOCH₃) at position 4.
- A keto group (-C=O) at position 2 (often alternatively numbered as position 3 in some naming conventions) .
- A carboxylic acid group (-COOH) at the terminal position.
Its SMILES notation is CC(=O)NCCCCC(=O)C(=O)O, and its InChIKey is NGCXIFFZXAZRAF-UHFFFAOYSA-N . This compound is involved in biochemical pathways, particularly lysine degradation, where it is enzymatically reduced to 5-acetamidovalerate .
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
6-acetamido-3-oxohexanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-4-2-3-7(11)5-8(12)13/h2-5H2,1H3,(H,9,10)(H,12,13) |
InChI Key |
GICCYAKQXAHHKY-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCC(=O)CC(=O)O |
Canonical SMILES |
CC(=O)NCCCC(=O)CC(=O)O |
Synonyms |
3-keto-6-acetamidohexanoate |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and keto groups undergo distinct hydrolysis pathways:
a) Acetamide Hydrolysis
Reaction :
b) Ester Hydrolysis
When esterified (e.g., ethyl 6-acetamido-3-oxohexanoate), saponification occurs:
Decarboxylation
The β-keto group facilitates thermal or oxidative decarboxylation:
Reaction :
Enzymatic Degradation
In biological systems, the compound participates in nitrogen metabolism :
-
Enzymes : Acetylornithine aminotransferase catalyzes transamination, converting it to α-ketoglutarate analogs .
-
Pathway :
Condensation Reactions
The keto group enables aldol additions and Claisen condensations :
a) Aldol Addition
Reaction with Benzaldehyde :
b) Claisen Condensation
Reaction with Ethyl Acetate :
Comparative Reactivity
Stability and Side Reactions
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares 6-acetamido-3-oxohexanoic acid with related hexanoic acid derivatives:
Detailed Analysis of Functional Group Impact
Keto Group Position: The keto group in this compound (position 2/3) distinguishes it from non-keto analogs like 6-acetamidohexanoic acid. This group enhances reactivity in redox reactions, as seen in its enzymatic reduction to 5-acetamidovalerate . In contrast, methyl 6-amino-6-oxohexanoate has a keto group at position 6 and an ester group, which alters its metabolic fate and solubility .
Ester vs. Carboxylic Acid: Methyl 6-amino-6-oxohexanoate’s ester group improves membrane permeability compared to the carboxylic acid form, making it more suitable for pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 6-Acetamido-3-oxohexanoic acid in laboratory settings, and how can reaction yields be improved?
- Methodological Answer : Begin with a retrosynthetic analysis to identify precursors such as 6-amino-3-oxohexanoic acid derivatives. Acetylation of the amine group can be achieved using acetic anhydride under controlled pH (neutral to slightly basic conditions). Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification via recrystallization or column chromatography. Yield improvements may require orthogonal protection/deprotection strategies for reactive functional groups .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer : Use a combination of -NMR (to confirm acetamide proton signals at δ 2.0–2.1 ppm and ketone absence of splitting), IR (amide I band ~1650 cm, ketone C=O ~1710 cm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable, referencing structural analogs like methyl 6-amino-6-oxohexanoate for spectral benchmarks .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC-UV for byproduct formation (e.g., hydrolysis of acetamide to 6-amino-3-oxohexanoic acid). Compare results with thermogravimetric analysis (TGA) to identify decomposition thresholds. Store samples in inert atmospheres or lyophilized forms to minimize hydrolytic degradation .
Advanced Research Questions
Q. How can contradictions in reported spectroscopic data for this compound be resolved?
- Methodological Answer : Perform comparative analysis using standardized solvents (e.g., DMSO-d for NMR) and calibration with certified reference materials. Investigate solvent polarity effects on ketone tautomerism or amide rotamer populations. Publish raw datasets (e.g., via repositories like Zenodo) to enable cross-laboratory validation. Use density functional theory (DFT) calculations to model expected spectral patterns and identify experimental artifacts .
Q. What experimental designs are suitable for probing the reactivity of this compound under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Track reaction kinetics with nucleophiles (e.g., glutathione) via LC-MS to identify adducts. Use isotopically labeled analogs (-acetamide) to trace metabolic pathways. Incorporate control experiments with structural analogs (e.g., 3-oxohexanoic acid derivatives) to isolate the role of the acetamide group .
Q. Which in vitro or in vivo models are appropriate for studying the metabolic fate of this compound?
- Methodological Answer : Use hepatic microsomal assays (e.g., human liver S9 fractions) to identify phase I/II metabolites. For in vivo studies, employ -radiolabeled compound in rodent models, followed by mass balance analysis of excreted metabolites. Validate findings with CRISPR-engineered cell lines lacking specific enzymes (e.g., amidases) to confirm metabolic pathways .
Q. How can computational methods predict the biological interactions of this compound with target proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB) to identify potential binding pockets. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-reference with QSAR models trained on structurally related compounds to predict bioavailability or toxicity .
Methodological Frameworks for Data Interpretation
- Handling Data Contradictions : Apply Bayesian statistical models to weigh conflicting data based on experimental rigor (e.g., sample size, detection limits). Use meta-analysis frameworks to aggregate findings across studies while accounting for methodological heterogeneity .
- Designing Reproducible Experiments : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document all parameters (e.g., solvent purity, instrument calibration) in electronic lab notebooks. Include negative controls and replicate experiments to distinguish artifacts from true signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
